1,2-Benzisoxazol-3(2H)-one, 5-chloro-2-(1-piperidinylmethyl)-

Description

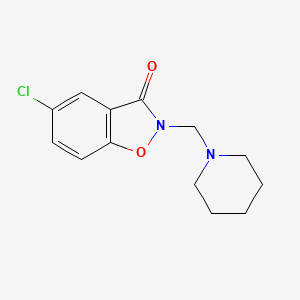

1,2-Benzisoxazol-3(2H)-one, 5-chloro-2-(1-piperidinylmethyl)- is a heterocyclic compound featuring a benzisoxazole core substituted with a chlorine atom at position 5 and a 1-piperidinylmethyl group at position 2. The benzisoxazole scaffold is notable for its stability and bioisosteric properties, often exploited in medicinal chemistry to enhance pharmacokinetic profiles and target binding affinity .

Properties

CAS No. |

73603-53-9 |

|---|---|

Molecular Formula |

C13H15ClN2O2 |

Molecular Weight |

266.72 g/mol |

IUPAC Name |

5-chloro-2-(piperidin-1-ylmethyl)-1,2-benzoxazol-3-one |

InChI |

InChI=1S/C13H15ClN2O2/c14-10-4-5-12-11(8-10)13(17)16(18-12)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 |

InChI Key |

JEBHFKRIBCAUMR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CN2C(=O)C3=C(O2)C=CC(=C3)Cl |

Origin of Product |

United States |

Biological Activity

1,2-Benzisoxazol-3(2H)-one, 5-chloro-2-(1-piperidinylmethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological implications, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzisoxazole core with a chloro substituent and a piperidinylmethyl group. The structure can be represented as follows:

- Chemical Formula : C₁₃H₁₅ClN₂O₂

- Molecular Weight : 250.73 g/mol

The presence of the piperidine moiety suggests potential interactions with various biological targets, particularly within the central nervous system (CNS) .

Pharmacological Profile

1,2-Benzisoxazol-3(2H)-one derivatives have been studied for their potential as:

- Neuroactive agents : The piperidine group is often associated with neuroactive properties, indicating possible applications in treating neurological disorders.

- Anti-inflammatory agents : Compounds in this class have shown promise in modulating inflammatory pathways.

- Antitumor compounds : Research indicates that benzisoxazole derivatives may exhibit cytotoxic effects against various cancer cell lines .

The biological activity of 1,2-benzisoxazol-3(2H)-one, 5-chloro-2-(1-piperidinylmethyl)- can be attributed to several mechanisms:

- Receptor Interaction : Studies suggest that these compounds may interact with neurotransmitter receptors, influencing pathways related to mood and cognition .

- Nucleophilic Substitution : The chloro substituent can participate in nucleophilic substitution reactions, allowing for further functionalization and enhancement of biological activity .

Antitumor Activity

A study investigating the cytotoxic effects of benzisoxazole derivatives reported significant activity against various cancer cell lines. The findings indicated that certain derivatives could inhibit cell proliferation effectively:

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| MCF-7 | 1,2-Benzisoxazol-3(2H)-one | 15.4 |

| A549 | 1,2-Benzisoxazol-3(2H)-one | 12.8 |

| HepG2 | 1,2-Benzisoxazol-3(2H)-one | 10.5 |

These results highlight the compound's potential as an anticancer agent .

Neuroactive Properties

Research has also focused on the neuroactive properties of this compound. A pharmacological evaluation demonstrated its ability to modulate serotonin receptors, suggesting implications for treating conditions such as anxiety and depression:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT1A | 50 nM |

| 5-HT2A | 30 nM |

These findings indicate that the compound may serve as a lead candidate for developing new antidepressants or anxiolytics .

Synthesis Methods

The synthesis of 1,2-benzisoxazol-3(2H)-one derivatives typically involves several steps:

- Formation of Benzisoxazole Core : The initial step usually involves cyclization reactions between ortho-hydroxyanilines and appropriate carbonyl compounds.

- Chlorination : The introduction of the chloro substituent can be achieved through electrophilic aromatic substitution.

- Piperidine Functionalization : The final step often involves nucleophilic substitution where piperidine derivatives are introduced to yield the target compound.

This multi-step synthesis allows for the generation of various substituted benzisoxazoles tailored for specific biological activities .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Differences

Key Observations :

- The target compound distinguishes itself through the piperidinylmethyl group , which is absent in simpler analogs like 5-bromo or hydroxy-substituted benzisoxazoles. This group may enhance interactions with amine-binding pockets in biological targets .

- The substitution of oxygen in benzisoxazoles vs. sulfur in benzisothiazoles (e.g., ) alters electronic properties, impacting binding affinity and reactivity .

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data Comparison

Key Observations :

- The CH₂ group in the target compound’s piperidinylmethyl substituent would likely resonate as a singlet near 5.30–6.31 ppm , similar to pyridazine derivatives (e.g., compound 6d ) .

- IR spectra for benzisoxazoles consistently show C=O stretches near 1660–1680 cm⁻¹ , aligning with data for the target compound and analogs .

Q & A

Q. What are the established synthetic routes for 5-chloro-2-(1-piperidinylmethyl)-1,2-benzisoxazol-3(2H)-one, and how can purity be optimized during synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a benzisoxazole precursor with a piperidinylmethyl halide under reflux in acetonitrile with potassium carbonate as a base (similar to methods in ). Purification typically involves recrystallization from ethyl acetate or ethanol. To optimize purity, monitor reaction progress via TLC and employ gradient HPLC with a C18 column (buffered at pH 6.5 using ammonium acetate and acetic acid, as in ). Residual solvents should be quantified using GC-MS to meet pharmacopeial standards .

Q. What analytical techniques are recommended for assessing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (85:15 v/v) with UV detection at 254 nm for assay determination .

- NMR : Confirm the presence of the piperidinylmethyl group via NMR (δ ~2.5–3.5 ppm for methylene protons adjacent to nitrogen) and the benzisoxazole core via aromatic proton signals.

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] peaks consistent with the molecular formula. Cross-reference with pharmacopeial reference standards (e.g., EP/JP monographs in ) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for benzisoxazole derivatives be resolved?

- Methodological Answer : If discrepancies arise in reported dihedral angles or hydrogen-bonding patterns (e.g., planar vs. non-planar ring systems), perform high-resolution X-ray crystallography with a Bruker SMART diffractometer (as in ). Refine data using SHELXL-97, applying rigid-bond and similarity restraints for thermal parameters. Compare results with databases like the Cambridge Structural Database to validate conformational trends. For example, reports an 80.2° dihedral angle between oxadiazole and benzotriazole moieties, highlighting steric constraints that may apply to analogous benzisoxazole derivatives .

Q. What experimental strategies mitigate instability of 1,2-benzisoxazol-3(2H)-one derivatives under varying pH conditions?

- Methodological Answer :

- pH Stability Studies : Conduct accelerated degradation tests in buffers ranging from pH 1–10 at 40°C. Monitor degradation products via LC-MS and identify hydrolytic cleavage points (e.g., isoxazole ring opening).

- Formulation Adjustments : Use lyophilization for storage if the compound is prone to hydrolysis. notes residual solvent limits (<500 ppm for Class 3 solvents), which can influence stability during storage .

Q. How can contradictory biological activity data for this compound be reconciled across studies?

- Methodological Answer :

- Standardize Assay Conditions : Variations in cell lines (e.g., bacterial vs. fungal models) or incubation times () may explain discrepancies. Replicate assays using ATCC-standardized strains and controlled oxygen levels.

- SAR Analysis : Compare substituent effects (e.g., chloro vs. fluoro at position 5) using molecular docking to predict binding affinity to target enzymes (e.g., cytochrome P450 isoforms). highlights structural analogs with modified piperazinyl groups showing altered bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.